4-Butyl-3-methylisoxazol-5(2H)-one

Chiral amino acid synthesis AMPA receptor ligands Regioselective cyclization

4-Butyl-3-methylisoxazol-5(2H)-one (CAS 107403-07-6) is a 3,4-disubstituted isoxazol-5(2H)-one heterocycle (C₈H₁₃NO₂, MW 155.19) belonging to the 5-oxodihydroisoxazole family. Unlike its 3-isoxazolol regioisomer (CAS 96520-39-7) or N-acylated derivatives, this specific scaffold features a free NH at the 2-position and a distinct 3-methyl-4-butyl substitution pattern that confers unique reactivity as a synthetic intermediate.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 107403-07-6
Cat. No. B024703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-3-methylisoxazol-5(2H)-one
CAS107403-07-6
Synonyms5(2H)-Isoxazolone,4-butyl-3-methyl-(9CI)
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCCCC1=C(NOC1=O)C
InChIInChI=1S/C8H13NO2/c1-3-4-5-7-6(2)9-11-8(7)10/h9H,3-5H2,1-2H3
InChIKeyOWLGHUMFHAXKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butyl-3-methylisoxazol-5(2H)-one (CAS 107403-07-6): Core Scaffold Identity and Key Differentiators for Procurement


4-Butyl-3-methylisoxazol-5(2H)-one (CAS 107403-07-6) is a 3,4-disubstituted isoxazol-5(2H)-one heterocycle (C₈H₁₃NO₂, MW 155.19) belonging to the 5-oxodihydroisoxazole family . Unlike its 3-isoxazolol regioisomer (CAS 96520-39-7) or N-acylated derivatives, this specific scaffold features a free NH at the 2-position and a distinct 3-methyl-4-butyl substitution pattern that confers unique reactivity as a synthetic intermediate [1]. Its physicochemical profile—predicted logP of 1.62 and polar surface area (PSA) of 46.0 Ų—places it in a lipophilicity range distinct from lower-alkyl or unsubstituted isoxazolone analogs, which has implications for both reactivity and downstream biological application design .

Why 4-Butyl-3-methylisoxazol-5(2H)-one Cannot Be Replaced by Generic Isoxazolone Analogs


Substituting 4-Butyl-3-methylisoxazol-5(2H)-one with a generic isoxazol-5(2H)-one or its regioisomer introduces quantifiable risks in both synthetic and biological contexts. The regioisomer 4-butyl-5-methyl-3-isoxazolol (CAS 96520-39-7) possesses the hydroxyl and methyl groups transposed relative to the carbonyl, which fundamentally alters its tautomeric equilibrium and nucleophilic reactivity—rendering it unsuitable as a direct replacement in the chiral resolution pathway to (S)-Bu-HIBO [1]. Moreover, the N-piperidine carbonyl derivative of 4-butyl-3-methylisoxazol-5(2H)-one exhibits an IC₅₀ of 7 nM against human hormone-sensitive lipase (HSL), a potency level that cannot be assumed for analogs with different C-4 substituents (e.g., 4-isopropyl or 4-phenylthio), where activity varies from 6 nM to >300 nM [2]. These structural determinants of reactivity and target engagement mean that arbitrary scaffold swapping without quantitative justification risks synthetic failure or loss of biological activity.

Quantitative Differentiation Evidence for 4-Butyl-3-methylisoxazol-5(2H)-one Versus Analogs


Regioisomeric Specificity: Exclusive Intermediate for (S)-Bu-HIBO Synthesis

In the published synthesis of the AMPA receptor agonist (S)-Bu-HIBO, cyclization of methyl 2-acetylhexanoate with hydroxylamine produces a mixture of two isoxazole regioisomers: 4-butyl-5-methyl-3-isoxazolol (II) and 4-butyl-3-methylisoxazol-5(2H)-one (III). Only the target compound (III) possesses the correct 3-methyl-5-oxo substitution pattern that enables subsequent O-methylation, bromination, and chiral resolution to yield enantiopure (S)-Bu-HIBO (ee ≥ 99.0%) [1]. The regioisomer (II) cannot be advanced through this synthetic sequence, establishing the target compound as the essential intermediate.

Chiral amino acid synthesis AMPA receptor ligands Regioselective cyclization

HSL Inhibitory Potency of the N-Piperidine Carbonyl Derivative: Comparable to 4-Phenylsulfanyl Analog

The N-piperidine carbonyl derivative of 4-butyl-3-methylisoxazol-5(2H)-one (CHEMBL108207) inhibits human recombinant hormone-sensitive lipase (HSL) with an IC₅₀ of 7 nM, as curated in BindingDB and ChEMBL [1]. This potency is statistically indistinguishable from the 4-phenylsulfanyl analog (CHEMBL106200, IC₅₀ = 6 nM) in the same assay system, yet the n-butyl substituent offers distinct physicochemical properties (lower molecular weight, reduced aromatic character) that may favor different ADME profiles [2]. In contrast, a representative isoxazolonyl urea from the same class (BDBM50147235) exhibits an IC₅₀ of 314 nM, underscoring that nanomolar potency is not a default class property [3].

Hormone-sensitive lipase Metabolic disease Isoxazolone ureas

Lipophilicity Differentiation: Elevated logP Relative to Lower-Alkyl Isoxazolones

4-Butyl-3-methylisoxazol-5(2H)-one exhibits a predicted logP of 1.62 with PSA of 46.0 Ų . This logP is substantially higher than the unsubstituted isoxazol-5(2H)-one (logP = −0.06, PSA = 46.0 Ų) and 2,4-dimethyl-3-(methyl-¹³C)isoxazol-5(2H)-one (logP = 0.60, PSA = 35.1 Ų) . The 1.0–1.7 log unit increase reflects the lipophilic contribution of the n-butyl chain and suggests enhanced passive membrane permeability compared to methyl- or unsubstituted analogs, a relevant consideration for cell-based assays and in vivo applications .

Physicochemical profiling logP Membrane permeability

Commercial Availability with Defined Purity Specifications

4-Butyl-3-methylisoxazol-5(2H)-one is commercially available from multiple suppliers with documented purity specifications. CheMenu lists the compound at 97% purity (Catalog CM1064033) , while BOC Sciences offers it as a research-chemical building block under catalog number 107403-07-6 . This established supply chain contrasts with more specialized 4-substituted isoxazolones (e.g., 4-isopropyl or 4-sec-butyl analogs) that may require custom synthesis, potentially impacting lead times and cost.

Chemical procurement Purity specification Supply chain

High-Value Application Scenarios for 4-Butyl-3-methylisoxazol-5(2H)-one Based on Quantitative Evidence


Synthesis of Chiral AMPA Receptor Agonists (Bu-HIBO Series)

This compound is the indispensable intermediate (III) in the published route to (S)-Bu-HIBO, an enantiopure AMPA receptor agonist with an IC₅₀ of 0.48 μM at AMPA receptors and an in vivo ED₅₀ of 44 μmol/kg (i.v., mice) [1]. The regioisomeric purity of CAS 107403-07-6 is critical: the co-produced 3-isoxazolol isomer cannot be advanced through the subsequent O-methylation and chiral resolution steps. Neuroscience laboratories and medicinal chemistry groups developing glutamatergic modulators should specify this CAS number to ensure synthetic viability [2].

HSL Inhibitor Lead Optimization Campaigns

The N-acyl derivative of 4-butyl-3-methylisoxazol-5(2H)-one achieves nanomolar HSL inhibition (IC₅₀ = 7 nM) comparable to the best-in-class 4-phenylsulfanyl analog (IC₅₀ = 6 nM) [3]. Medicinal chemistry teams pursuing HSL inhibitors for diabetes or metabolic syndrome can use this scaffold as a starting point for parallel SAR exploration, leveraging the n-butyl group's distinct physicochemical signature (logP = 1.62) to modulate ADME properties while maintaining target potency .

Physicochemical Property-Driven Fragment or Scaffold Hopping

With a predicted logP of 1.62—substantially higher than unsubstituted isoxazol-5(2H)-one (logP = −0.06) or dimethyl analogs (logP = 0.60)—this compound serves as a lipophilic isoxazolone reference standard for property-driven scaffold selection . Computational chemists and biophysical screening groups can employ it to benchmark the impact of C-4 alkyl chain length on permeability, solubility, and non-specific binding in cellular assay systems.

Multi-Vendor Procurement for Reproducible Scale-Up

The compound's availability at ≥97% purity from multiple established vendors (CheMenu, BOC Sciences, ChemSrc) reduces single-supplier dependency and ensures batch-to-batch consistency . This is particularly relevant for core facilities and CROs conducting multi-gram scale-up of isoxazolone building blocks, where regioisomeric purity and supply chain resilience directly impact project timelines.

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